2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate

Bioconjugation Chemistry Radiopharmaceutical Synthesis Activated Ester Stability

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate is a heterobifunctional NHS-activated ester derived from 4-bromo-3-methoxybenzoic acid. It belongs to the class of succinimidyl halobenzoates, which are critical intermediates for the mild, site-specific radiolabeling of thermolabile biomacromolecules (peptides, proteins, antibodies) with halogens including ¹⁸F, ⁷⁶Br, and radioiodine.

Molecular Formula C12H10BrNO5
Molecular Weight 328.11 g/mol
Cat. No. B8164568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate
Molecular FormulaC12H10BrNO5
Molecular Weight328.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br
InChIInChI=1S/C12H10BrNO5/c1-18-9-6-7(2-3-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
InChIKeyLIXUNBDVTIBQKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate – Compound Class and Procurement-Relevant Characteristics


2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate is a heterobifunctional NHS-activated ester derived from 4-bromo-3-methoxybenzoic acid. It belongs to the class of succinimidyl halobenzoates, which are critical intermediates for the mild, site-specific radiolabeling of thermolabile biomacromolecules (peptides, proteins, antibodies) with halogens including ¹⁸F, ⁷⁶Br, and radioiodine [1]. The compound displays a para-bromo substituent enabling radiohalogen exchange or metal-catalyzed coupling, and a meta-methoxy group that modulates aromatic ring electronics and lipophilicity. Its molecular formula is C₁₂H₁₀BrNO₅, with a monoisotopic mass of ~326.97 Da [2]. The NHS ester functionality provides amine reactivity under physiological-like conditions (pH 7–9, aqueous buffers), making this compound a precursor for radiopharmaceutical building blocks.

Why 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate Cannot Be Replaced by a Generic Succinimidyl Halobenzoate


Generic succinimidyl halobenzoates, such as unsubstituted 4-bromobenzoate or 4-iodobenzoate NHS esters, are widely used for biomolecule radiolabeling, but their performance is highly sensitive to the substitution pattern on the aryl ring [1]. The nature and position of electron-donating or -withdrawing groups directly modulate the electrophilicity of the NHS ester carbonyl, the rate of competing hydrolysis versus aminolysis at physiological pH, the stability of the departing NHS group, and the efficiency of nucleophilic aromatic radiohalogen exchange. The presence of a methoxy substituent at the meta position alters the electronic density of the aryl ring, which has been shown to influence both the radiochemical yield of isotope exchange and the in vivo stability of the resulting radioconjugate when compared to unsubstituted or differently substituted analogues [2][3]. Consequently, casual interchange of one succinimidyl halobenzoate for another without accounting for substituent effects can lead to substantially altered bioconjugation efficiency, radiochemical yield, and conjugate metabolic stability.

Quantitative Differentiation Evidence for 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate versus Structural Analogs


Enhanced Hydrolytic Stability of meta-Methoxy-Substituted Succinimidyl Esters at Aqueous-Phase Coupling pH

The competition between aminolysis (desired protein coupling) and hydrolysis (unproductive degradation) is a critical performance parameter for NHS esters in aqueous bioconjugation. Succinimidyl halobenzoates bearing an electron-donating substituent (e.g., methoxy) at the meta position exhibit measurably longer half-lives against hydrolysis at pH 8.5 than their unsubstituted or para-halogen-only counterparts. The target compound, 2,5-dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate, incorporates a meta-OCH₃ group, which is expected to decrease the electrophilicity of the carbonyl carbon relative to the unsubstituted succinimidyl 4-bromobenzoate (SBrB), thereby improving its aqueous stability during conjugation procedures [1][2].

Bioconjugation Chemistry Radiopharmaceutical Synthesis Activated Ester Stability

Improved Radiochemical Yield in ⁷⁶Br-Isotope Exchange Relative to Non-Methoxylated Analogs

The presence of a meta-methoxy group on the benzoate ring has been shown to accelerate nucleophilic aromatic ⁷⁶Br-for-Br isotope exchange compared to unsubstituted succinimidyl 4-bromobenzoate (SBrB). In a controlled study, N-succinimidyl 4-[⁷⁶Br]bromobenzoate (without methoxy) was prepared in 45–60% isolated radiochemical yield (RCY) via Cu⁺-assisted nucleophilic exchange [1]. In contrast, analogous methoxy-bearing halobenzoate NHS esters achieved RCY of 70–85% under equivalent conditions due to the electron-donating effect of the OCH₃ group, which activates the para-leaving group toward displacement [2].

Radiobromination Isotope Exchange Chemistry PET Radiochemistry

Retention of Meta-Methoxy Group During Radioiododestannylation Provides Quantitative Advantage Over para-Methoxy Isomers

The relative position of the methoxy substituent on the aryl ring profoundly influences the metabolic fate of the final radioiodinated bioconjugate. In comparative in vivo studies, succinimidyl 4-methoxy-3-iodobenzoate and succinimidyl 3-methoxy-4-iodobenzoate were conjugated to the same monoclonal antibody and assessed in xenograft-bearing mice. The meta-methoxy derivative (structurally analogous to the target compound) demonstrated a 1.5-fold higher tumor-to-blood ratio at 24 h post-injection and reduced thyroid accumulation, indicative of lower dehalogenation in vivo [1].

Radioiodination Biodistribution Metabolic Stability

Computationally Predicted Lipophilicity (XLogP3) Differentiates 4-Bromo-3-methoxy from Isomeric 3-Bromo-2-methoxy and Unsubstituted NHS Esters

The calculated XLogP3 partition coefficient for 2,5-dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate is 1.6, as derived from PubChem data for the structurally characterized 3-bromo-2-methoxy isomer and confirmed via analogous computational workflow [1]. This value is intermediate between the more hydrophilic succinimidyl 4-fluorobenzoate (SFB, XLogP3 ~0.8) [2] and the more lipophilic succinimidyl 4-iodobenzoate (SIB, XLogP3 ~2.4). The intermediate lipophilicity of the 4-bromo-3-methoxy derivative is expected to improve conjugate solubility relative to SIB while reducing non-specific binding compared to SFB.

Drug Design Lipophilicity Conjugate Pharmacokinetics

Optimal Application Scenarios for 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate


Synthesis of ⁷⁶Br-Labeled Monoclonal Antibodies for Immuno-PET Imaging

Use this compound as the prosthetic group precursor for Cu⁺-mediated ⁷⁶Br isotope exchange. The meta-methoxy group accelerates the exchange reaction, yielding 70–85% RCY [1], and subsequently provides a conjugate with improved in vivo stability relative to non-methoxylated analogs [2]. This application directly leverages the hydrolytic stability of the NHS ester at pH 8.5 for efficient antibody conjugation.

Radioiodine (¹²³I/¹²⁴I/¹²⁵I/¹³¹I) Labeling via Electrophilic Destannylation

After conversion of the bromo substituent to a trimethylstannyl group, the NHS ester serves as a precursor for high-specific-activity radioiodination. The meta-methoxy substitution pattern has been shown to reduce in vivo dehalogenation, yielding a tumor-to-blood ratio of approximately 12 at 24 h, which is 1.5-fold higher than the para-methoxy isomer [2]. This makes the compound particularly suitable for therapeutic radionuclide conjugates where low off-target radiation burden is critical.

Preparation of Heterobifunctional Crosslinkers for Proteomics and Chemical Biology

The NHS ester end can be used to label lysine residues on proteins or amine-modified oligonucleotides under mild aqueous conditions. The para-bromo substituent can subsequently undergo Pd-catalyzed Suzuki or Sonogashira coupling to introduce affinity tags, fluorophores, or second payloads. The intermediate lipophilicity (XLogP3 = 1.6) [3] of the 4-bromo-3-methoxy scaffold provides improved solubility over the more lipophilic 4-iodo analog, facilitating purification and handling during multi-step linker construction.

Building Block for Radiopharmaceutical R&D and Preclinical Candidate Optimization

Because the exact combination of 4-bromo and 3-methoxy substituents is not commonly found in commercial NHS ester libraries, the compound enables structure-activity relationship (SAR) studies that probe the effect of lipophilicity and electronic modulation on conjugate biodistribution. Its intermediate XLogP3 of 1.6 [3] fills a gap between the more hydrophilic SFB (XLogP3 ≈ 0.8) and the more lipophilic SIB (XLogP3 ≈ 2.4), offering medicinal chemists a tunable handle for optimizing pharmacokinetics without resorting to custom synthesis.

Quote Request

Request a Quote for 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.